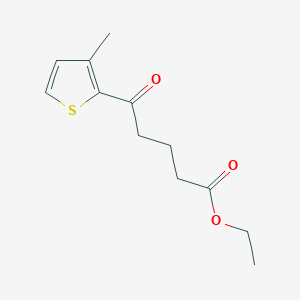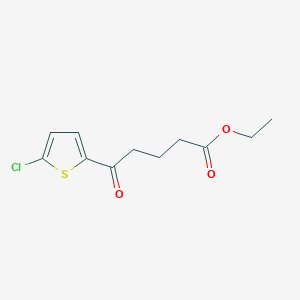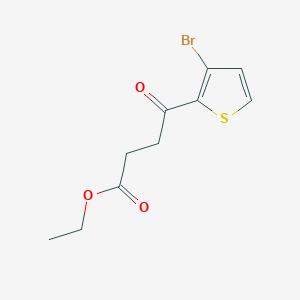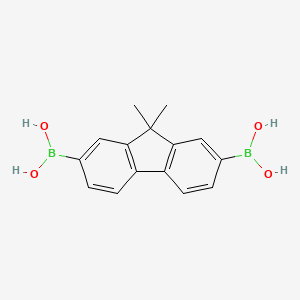
(9,9-Dimethyl-9H-fluorene-2,7-diyl)diboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9,9-Dimethyl-9H-fluorene-2,7-diyl)diboronic acid is an organic compound with the chemical formula C15H16B2O4. It is a white to light yellow powder or crystalline solid. This compound is notable for its use in organic synthesis, particularly in the preparation of various organic electronic materials and catalysts .
Mecanismo De Acción
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds .
Mode of Action
It’s known that boronic acids can form reversible covalent bonds with biological targets, which may alter the function of these targets .
Biochemical Pathways
Boronic acids are often used in the synthesis of conductive copolymers via suzuki-miyaura cross-coupling reactions .
Result of Action
The compound’s ability to form reversible covalent bonds with biological targets suggests it could have significant effects on cellular function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (9,9-Dimethyl-9H-fluorene-2,7-diyl)diboronic acid. For instance, the compound is recommended to be stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for synthesizing (9,9-Dimethyl-9H-fluorene-2,7-diyl)diboronic acid involves the reaction of fluorene-2,7-diboronic ester with methyl lithium to form the lithium salt of fluorene diboronic acid. This intermediate is then reacted with chloromethane to yield the final product . Another method involves the use of 2,7-dibromo-9,9-dimethylfluorene as a starting material, which is then reacted with triisopropyl borate to produce the desired compound .
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but are optimized for larger scale production. These methods often include the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: (9,9-Dimethyl-9H-fluorene-2,7-diyl)diboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This reaction involves the coupling of the boronic acid with halides or triflates in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
Oxidized or Reduced Derivatives: Depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(9,9-Dimethyl-9H-fluorene-2,7-diyl)diboronic acid has a wide range of applications in scientific research, including:
Comparación Con Compuestos Similares
- (9,9-Dihexyl-9H-fluorene-2,7-diyl)diboronic acid
- (9,9-Dioctyl-9H-fluorene-2,7-diyl)diboronic acid
- (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid
Uniqueness: (9,9-Dimethyl-9H-fluorene-2,7-diyl)diboronic acid is unique due to its specific structural features, such as the presence of two boronic acid groups and the 9,9-dimethyl substitution on the fluorene core. These features enhance its reactivity and make it particularly suitable for applications in organic electronics and catalysis .
Propiedades
IUPAC Name |
(7-borono-9,9-dimethylfluoren-2-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16B2O4/c1-15(2)13-7-9(16(18)19)3-5-11(13)12-6-4-10(17(20)21)8-14(12)15/h3-8,18-21H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVUGOUOAXADNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=C(C2(C)C)C=C(C=C3)B(O)O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16B2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647522 |
Source


|
| Record name | (9,9-Dimethyl-9H-fluorene-2,7-diyl)diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866100-14-3 |
Source


|
| Record name | (9,9-Dimethyl-9H-fluorene-2,7-diyl)diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,9-Dimethylfluorene-2,7-diboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
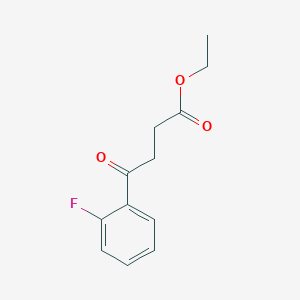
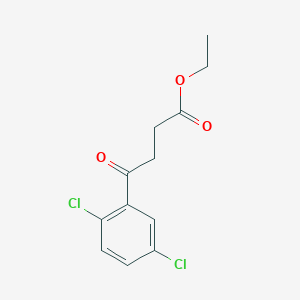
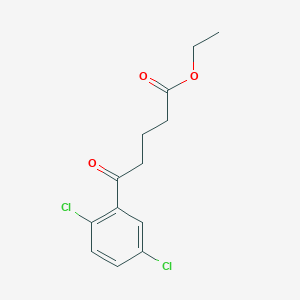
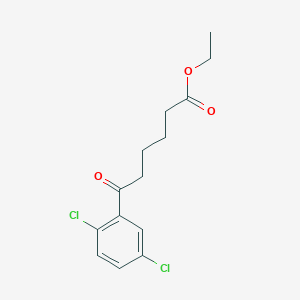
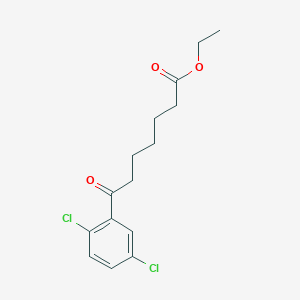
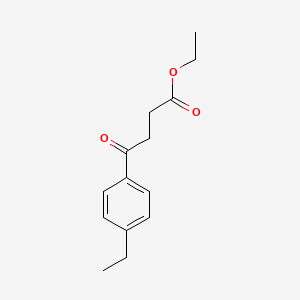
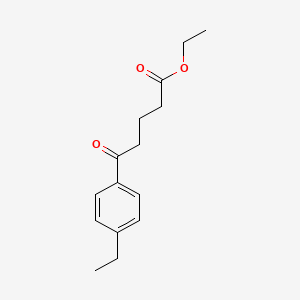

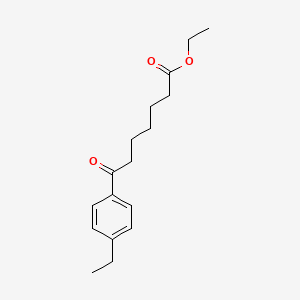
![Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate](/img/structure/B1326224.png)
![Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate](/img/structure/B1326225.png)
